![molecular formula C22H18Cl2F3N5O2S B2715474 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide CAS No. 303150-16-5](/img/structure/B2715474.png)
3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring might be formed through a cyclization reaction, while the piperazine ring might be introduced through a substitution or coupling reaction. The chloro and trifluoromethyl groups could be added through halogenation reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Isoxazole rings can participate in various reactions such as nucleophilic substitutions or additions. Piperazine rings can act as bidentate ligands, binding to metal ions in two places. The chloro and trifluoromethyl groups might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of nitrogen, oxygen, and halogens in the molecule suggests that it might form hydrogen bonds, affecting its solubility and reactivity. The size and shape of the molecule could influence its boiling and melting points .Applications De Recherche Scientifique
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : A study on a compound similar in structure to 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide demonstrated its potential as a potent and selective antagonist for the CB1 cannabinoid receptor. The research involved conformational analysis and developed unified pharmacophore models for CB1 receptor ligands, suggesting significant binding interactions with the receptor (Shim et al., 2002).
Synthesis and Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Research on piperazine derivatives, related to the queried compound, showed promise in antimicrobial applications. The study synthesized and evaluated the antimicrobial activity of these derivatives against various bacterial and fungal strains, indicating potential use in developing potent antimicrobials (Patil et al., 2021).
Tritiation Studies
- Tritiation for Research Purposes : A study focused on the synthesis of a compound structurally similar to the queried molecule through processes like iodination and tritiation. This research is crucial in labeling studies and for understanding molecular interactions, especially in cannabinoid receptor studies (Seltzman et al., 2002).
Polymer Synthesis
- Synthesis of Ordered Polymers : Research involving piperazine, a component of the queried compound, was used in the synthesis of ordered polymers, indicating its role in advanced material science and engineering applications (Yu et al., 1999).
Antagonistic and Agonistic Properties
- Antagonist and Agonist Studies : Investigations have been conducted on compounds structurally related to 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide, focusing on their properties as antagonists or agonists at receptors like the CB1 cannabinoid receptor (Landsman et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N5O2S/c1-12-17(18(30-34-12)14-4-2-3-5-15(14)23)20(33)29-21(35)32-8-6-31(7-9-32)19-16(24)10-13(11-28-19)22(25,26)27/h2-5,10-11H,6-9H2,1H3,(H,29,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNGOOKYGOHXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)
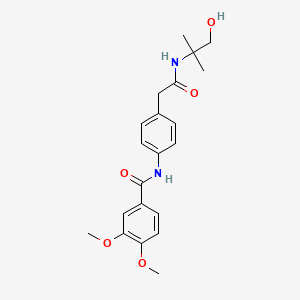

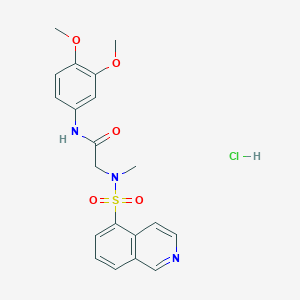
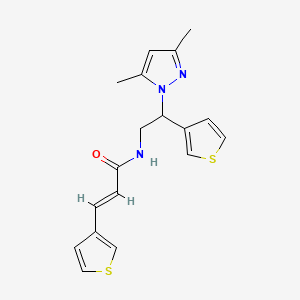
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
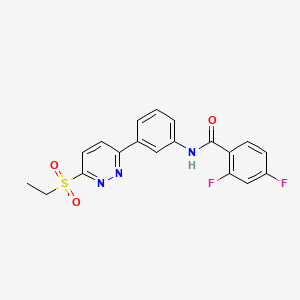
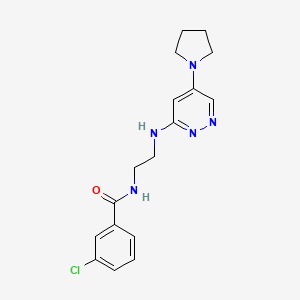
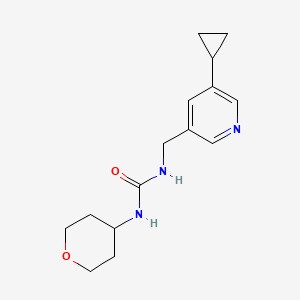
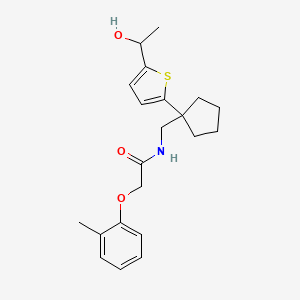
![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)